N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide
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Overview
Description
“N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Indole Attachment: The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a phenylamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity and leading to a biological response. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxylate
- N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-sulfonamide
Uniqueness
The uniqueness of “N-(2-(1H-indol-3-yl)ethyl)-2-(phenylamino)thiazole-4-carboxamide” lies in its specific structure, which may confer unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-anilino-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-19(18-13-26-20(24-18)23-15-6-2-1-3-7-15)21-11-10-14-12-22-17-9-5-4-8-16(14)17/h1-9,12-13,22H,10-11H2,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDQCPQWRUWMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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